Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
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Overview
Description
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine: is a synthetic macrocyclic compound belonging to the phthalocyanine family. It is known for its chemical stability, thermal resistance, and unique optical properties. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metals and its excellent photophysical properties .
Mechanism of Action
Target of Action
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnTTBPc) is a type of phthalocyanine, a class of compounds that are known for their strong absorption in the near-infrared region of the electromagnetic spectrum . The primary targets of ZnTTBPc are light-absorbing molecules in photovoltaic devices and sensors .
Mode of Action
ZnTTBPc interacts with its targets by absorbing light and then re-emitting it, a process known as fluorescence . This interaction results in changes in the electronic state of the molecule, which can be harnessed for various applications .
Biochemical Pathways
, it does play a role in the pathway of light absorption and emission in photovoltaic devices and sensors. The absorbed light energy can be used to generate electricity in photovoltaic cells or trigger a response in sensors .
Pharmacokinetics
Its optical absorption properties are crucial for its function .
Result of Action
The molecular and cellular effects of ZnTTBPc’s action are most evident in its applications. For instance, in photovoltaic cells, the absorption and re-emission of light by ZnTTBPc can be used to generate an electric current . In sensors, changes in the fluorescence of ZnTTBPc can be used to detect the presence of certain substances .
Action Environment
The action, efficacy, and stability of ZnTTBPc can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances . For example, ZnTTBPc is stable to water and air but can react with methyl esters or butyric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine typically involves the cyclotetramerization of substituted phthalonitriles in the presence of a zinc salt. The reaction is usually carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide (DMF). The reaction can be catalyzed by a base such as sodium or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the zinc ion, which can act as a catalyst or reactant .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of zinc phthalocyanine oxides, while substitution reactions can introduce various functional groups onto the phthalocyanine ring .
Scientific Research Applications
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Zinc phthalocyanine: Similar in structure but lacks the tert-butyl groups, resulting in different solubility and photophysical properties.
Copper phthalocyanine: Contains copper instead of zinc, leading to different catalytic and electronic properties.
Iron phthalocyanine: Contains iron, which imparts distinct redox properties and catalytic activity.
Uniqueness: Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is unique due to the presence of the tert-butyl groups, which enhance its solubility in organic solvents and improve its thermal stability. These modifications also influence its photophysical properties, making it more suitable for specific applications such as photodynamic therapy and optoelectronic devices .
Properties
CAS No. |
39001-65-5 |
---|---|
Molecular Formula |
C48H48N8Zn |
Molecular Weight |
802.3 g/mol |
IUPAC Name |
zinc;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI Key |
XWOSAEWCOSVNDP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
Origin of Product |
United States |
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